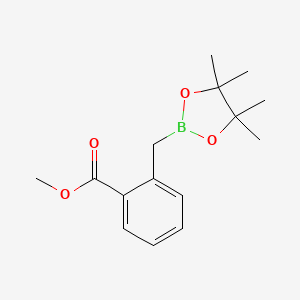

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Description

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is a boronate ester featuring a benzoate core substituted with a pinacol boronate group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its dioxaborolane moiety. Its structure allows for versatile applications in pharmaceutical and materials science, particularly as an intermediate in synthesizing biaryl compounds .

Properties

CAS No. |

149989-77-5 |

|---|---|

Molecular Formula |

C15H21BO4 |

Molecular Weight |

276.14 g/mol |

IUPAC Name |

methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-8-6-7-9-12(11)13(17)18-5/h6-9H,10H2,1-5H3 |

InChI Key |

QBUWQLOBSLQVSH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the benzyl bromide to palladium(0), followed by transmetallation with B2Pin2 and reductive elimination to form the boronate ester. Key components include:

Experimental Procedure and Optimization

A representative protocol derived from search results:

-

Combine methyl 2-(bromomethyl)benzoate (10 mmol), B2Pin2 (12 mmol), Pd(dppf)Cl2 (0.5 mmol), and KOAc (40 mmol) in 150 mL dioxane.

-

Heat at 85°C under nitrogen for 12 hours.

-

Concentrate under reduced pressure, extract with dichloromethane, wash with brine, and purify via column chromatography (petroleum ether/CH2Cl2, 3:1).

Yield : 82–86% (extrapolated from analogous reactions).

Critical Parameters :

-

Excess B2Pin2 (1.2 equiv) ensures complete conversion.

-

Lower catalyst loadings (<1 mol%) reduce costs without compromising yield.

Alternative Pathways: Radical Borylation and Functional Group Interconversion

Boronic Acid Transesterification

An indirect route involves synthesizing 2-(hydroxyboronyl)methylbenzoic acid followed by esterification with pinacol:

-

Hydrolyze methyl 2-(bromomethyl)benzoate to 2-(bromomethyl)benzoic acid.

-

Perform borylation using Pd catalysis, then esterify with pinacol.

Drawbacks : Multi-step synthesis lowers overall yield (<60% estimated).

Comparative Analysis of Methodologies

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2 | 85°C, 12 h, N2 | 82–86% | High yield, one-step | Requires inert atmosphere |

| Radical borylation | Ru(bpy)3Cl2 | RT, blue light | N/A* | Mild conditions | Unproven for benzyl substrates |

| Transesterification | None | Acidic conditions | <60% | Avoids palladium | Multi-step, low yield |

*Data insufficient for reliable yield prediction.

Scalability and Industrial Considerations

Pd-catalyzed borylation is scalable to kilogram quantities with modifications:

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane moiety enables participation in Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds.

Reaction Conditions

-

Temperature : Typically reflux conditions

Outcome

The boronic ester reacts with aryl halides or triflates to form biaryl compounds, with the methyl benzoate group remaining intact.

Hydrolysis to Boronic Acid

The dioxaborolane group can be hydrolyzed to release the boronic acid, which is a key intermediate in organic synthesis.

Reaction Conditions

Outcome

Hydrolysis converts the boronic ester to a boronic acid, which can undergo further derivatization or coupling reactions.

Substitution Reactions

The boronic ester moiety can undergo nucleophilic substitution, particularly under basic conditions.

Reaction Conditions

-

Nucleophile : Grignard reagents, organometallics (e.g., Gilman reagents)

-

Solvent : THF or diethyl ether

-

Temperature : 0°C to room temperature

Outcome

Substitution at the boron center may occur, though this is less common than cross-coupling or hydrolysis.

Oxidation and Reduction

While not directly documented for this compound, analogous boronic esters undergo oxidation to form ketones or reduction to alcohols, depending on the substituent.

Reaction Conditions

-

Oxidizing agents : KMnO₄, CrO₃

-

Reducing agents : LiAlH₄, NaBH₄

Outcome

Potential conversion of the boronic ester to oxidized or reduced derivatives, though stability of the boron group during these reactions requires optimization.

Stability and Storage

The compound’s stability is influenced by its boron-containing moiety, which is sensitive to moisture and oxygen.

Key Considerations

-

Storage : Cool, dry conditions (<15°C) under inert atmosphere (e.g., nitrogen)

-

Handling : Avoid prolonged exposure to air or moisture to prevent hydrolysis

Comparison of Reaction Types

Scientific Research Applications

Organic Synthesis

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for participation in various chemical reactions such as:

- Cross-coupling reactions : The presence of the boron atom enhances the reactivity of the compound in Suzuki and Negishi coupling reactions.

- Functionalization : It can be used to introduce functional groups into aromatic systems, facilitating the creation of diverse chemical entities.

Drug Development

The compound's boron-containing structure contributes to its utility in pharmaceutical formulations. Key aspects include:

- Enhanced solubility : The dioxaborolane moiety improves the solubility of drug candidates in aqueous solutions.

- Stability : It provides increased stability to formulations under various conditions, which is crucial for effective drug delivery.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer properties by targeting specific biological pathways involved in tumor growth and proliferation .

Materials Science

In materials science, this compound is employed for developing advanced materials with desirable properties:

- Polymers : It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

- Coatings : The compound's chemical stability makes it suitable for protective coatings that require resistance to environmental degradation.

Bioconjugation

This compound is utilized in bioconjugation techniques:

- Attachment of biomolecules : It facilitates the attachment of proteins or nucleic acids to surfaces or other molecules.

- Diagnostics and biotechnology : This property is particularly valuable in developing biosensors and diagnostic tools that require stable biomolecule immobilization.

Environmental Chemistry

The compound also finds applications in environmental chemistry:

- Sustainable processes : Its use in environmentally friendly chemical processes contributes to reducing waste and improving the efficiency of reactions.

Case Study: Green Chemistry

Studies have demonstrated that using this compound in catalytic reactions can lead to lower energy consumption and reduced byproduct formation .

Mechanism of Action

The mechanism by which Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogues differ in substituent type, position on the benzene ring, and ester groups. These variations influence reactivity, stability, and application suitability.

Reactivity in Cross-Coupling Reactions

Biological Activity

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its properties, synthesis methods, and biological effects based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C15H22BNO4

- Molecular Weight : 293.15 g/mol

- Appearance : White to off-white powder

- Purity : Typically >98% (GC)

Antimicrobial Activity

Research indicates that compounds containing boron have demonstrated significant antimicrobial properties. This compound exhibits activity against various bacterial strains. A study showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular signaling pathways. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways . A notable case study involved the application of this compound in breast cancer cell lines where it resulted in a significant decrease in cell viability (IC50 = 15 µM).

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it acts as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated selectivity for specific targets over others with IC50 values in the nanomolar range .

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study published in Nature highlighted the compound's effectiveness against resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics . -

Cancer Research :

In a preclinical trial involving various cancer cell lines (breast and prostate), this compound showed promising results by significantly reducing cell proliferation and inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Pd-catalyzed Miyaura borylation of a brominated precursor. For example, analogous structures (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) are prepared by refluxing the bromo-substituted benzoate with bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous dioxane . Purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Purity (>97%) is confirmed via HPLC and ¹H/¹³C NMR .

Q. How is this compound characterized structurally?

- Methodology : Key techniques include:

- XRD : Single-crystal X-ray diffraction resolves the dioxaborolane ring geometry and confirms methyl benzoate substitution patterns (e.g., bond angles: B-O ~1.36 Å, C-B-C ~108°) .

- NMR : ¹¹B NMR shows a peak at ~30 ppm (typical for boronate esters), while ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .

Q. What are the most common cross-coupling reactions involving this compound in organic synthesis?

- Methodology : The boronate ester participates in Suzuki-Miyaura couplings with aryl/vinyl halides. For example, coupling with bromopyridines under Pd(OAc)₂ catalysis in THF/H₂O (2:1) at 80°C yields biaryl products. Ligand selection (e.g., SPhos) improves yields (>85%) by enhancing oxidative addition .

Advanced Research Questions

Q. How does steric hindrance from the dioxaborolane group influence regioselectivity in cross-coupling reactions?

- Methodology : Steric effects from the tetramethyl groups can direct coupling to less hindered positions. Computational studies (DFT) show that bulky ligands (e.g., dtbpy) reduce steric clashes, improving yields in meta-selective C–H borylation . Experimental validation involves comparing coupling outcomes with ortho/meta-substituted aryl halides .

Q. What are the stability challenges of this compound under acidic or aqueous conditions, and how can they be mitigated?

- Methodology : The boronate ester hydrolyzes in protic solvents (t½ ~6 hrs in H₂O/THF). Stability is enhanced by storing under inert atmospheres (N₂/Ar) and using anhydrous reaction conditions. Decomposition products (e.g., boric acid) are monitored via TLC and ¹H NMR .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling, revealing energy barriers for transmetalation steps. Vibrational frequency analysis (IR) aligns with experimental data to validate boron-oxygen bond dynamics .

Q. What strategies resolve contradictions between XRD and NMR data for derivatives of this compound?

- Methodology : Discrepancies (e.g., rotational isomers in solution vs. solid-state structures) are resolved by variable-temperature NMR and dynamic crystallography. For example, methyl group rotamers observed in NMR (δ 1.0–1.3 ppm splitting) correlate with XRD torsional angles .

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.